molecular formula C13H12ClNO2 B5709689 1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one

1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one

Cat. No.: B5709689
M. Wt: 249.69 g/mol
InChI Key: RTPOVGOQHQTNAD-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of pyridinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a pyridinone core substituted with a 2-(2-chlorophenoxy)ethyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorophenol with 2-bromoethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 2-pyridone under appropriate conditions to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

1-[2-(2-Chlorophenoxy)ethyl]pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-1-2-6-12(11)17-10-9-15-8-4-3-7-13(15)16/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPOVGOQHQTNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C=CC=CC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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